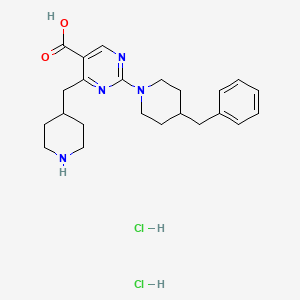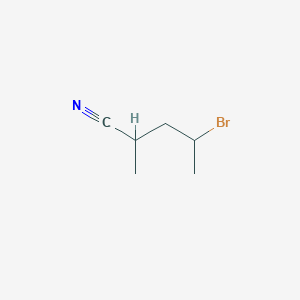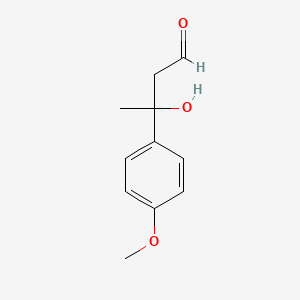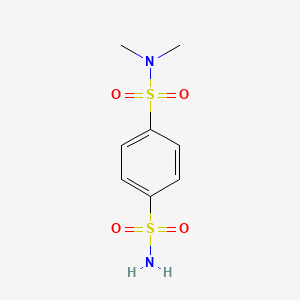![molecular formula C13H18N2O8 B12314523 [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, dioxo, diazinan, and hydroxymethyl groups, making it a versatile molecule for chemical reactions and applications.
准备方法
合成路线和反应条件
[4-乙酰氧基-5-(2,4-二氧代-1,3-二氮杂环己烷-1-基)-2-(羟甲基)四氢呋喃-3-基]乙酸酯的合成通常涉及多步有机反应。一种常见的方法包括在催化剂如硫酸存在下,用乙酸酐酯化羟基。反应条件通常需要控制温度和无水环境,以防止水解并确保高收率。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器进行大规模酯化工艺,以保持对反应条件的精确控制。使用连续流反应器可以提高效率和可扩展性,允许以一致的质量生产大量化合物。
化学反应分析
反应类型
[4-乙酰氧基-5-(2,4-二氧代-1,3-二氮杂环己烷-1-基)-2-(羟甲基)四氢呋喃-3-基]乙酸酯可以发生各种化学反应,包括:
氧化: 羟甲基可以被氧化成羧酸。
还原: 在特定条件下,二氧代基团可以被还原成羟基。
取代: 乙酰氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括在酸性条件下的高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 甲醇钠 (NaOCH3) 或氢氧化钾 (KOH) 等亲核试剂可以促进取代反应。
主要形成的产物
氧化: 形成羧酸。
还原: 形成羟基衍生物。
取代: 形成各种取代的酯或醚。
科学研究应用
化学
在化学领域,[4-乙酰氧基-5-(2,4-二氧代-1,3-二氮杂环己烷-1-基)-2-(羟甲基)四氢呋喃-3-基]乙酸酯用作合成更复杂分子的构建块。其多个官能团允许进行多种化学修饰,使其在有机合成中具有价值。
生物学
在生物学研究中,该化合物可用作探针研究酶相互作用和代谢途径。其结构复杂性使其能够与各种生物分子相互作用,提供对生化过程的见解。
医药
在医药领域,[4-乙酰氧基-5-(2,4-二氧代-1,3-二氮杂环己烷-1-基)-2-(羟甲基)四氢呋喃-3-基]乙酸酯可能作为药物候选物或药物开发的前体具有潜力。其能够进行各种化学反应的能力使其成为设计新治疗剂的多功能支架。
工业
在工业应用中,该化合物可用于生产具有特定性质的特殊化学品、聚合物和材料。其反应性和官能团多样性使其适用于各种工业过程。
作用机制
[4-乙酰氧基-5-(2,4-二氧代-1,3-二氮杂环己烷-1-基)-2-(羟甲基)四氢呋喃-3-基]乙酸酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。乙酰氧基可以发生水解释放乙酸,这可能会调节靶蛋白的活性。二氧代和二氮杂环己烷基团可以与生物分子形成氢键和静电相互作用,影响其功能和活性。
属性
分子式 |
C13H18N2O8 |
|---|---|
分子量 |
330.29 g/mol |
IUPAC 名称 |
[4-acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h8,10-12,16H,3-5H2,1-2H3,(H,14,19,20) |
InChI 键 |
ZYNHXOWUWWGQBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2CCC(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
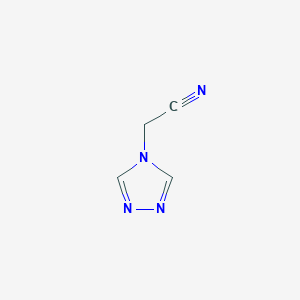


amine](/img/structure/B12314497.png)
